Titanium oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxalate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSDUUHGVDNKL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4O8Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431191 | |
| Record name | Titanium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14677-00-0 | |
| Record name | Titanium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Titanium Oxalate Compounds
Aqueous Phase Preparations of Titanium Oxalate (B1200264)
Aqueous methods are commonly employed for the synthesis of titanium oxalate due to their simplicity and the use of water as a benign solvent. These techniques include co-precipitation, hydrothermal routes, and sol-gel processes.
Co-precipitation is a widely utilized method for synthesizing this compound and its derivatives, such as barium titanyl oxalate or magnesium titanyl oxalate. scirp.orgamericanelements.compsu.ac.th This technique involves the simultaneous precipitation of titanium ions and oxalate ions from a solution upon the addition of a precipitating agent or by adjusting the solution's pH. scientific.netresearchgate.net
Common titanium precursors for this method include titanium alkoxides like titanium isopropoxide and tetrabutyl titanate, or inorganic salts like titanium tetrachloride. scirp.orgscientific.netfrontiersin.org The process typically involves dissolving the titanium precursor and oxalic acid in a suitable solvent. For instance, titanium isopropoxide and oxalic acid can be used as starting materials. scientific.netresearchgate.net In one approach, a mixed solution of cobalt acetate (B1210297) and titanium isopropoxide in ethanol (B145695) is precipitated using an oxalic acid solution, also in ethanol. frontiersin.org Another method involves the hydrolysis of tetrabutyl titanate in water, which is then reacted with an ethanol solution of oxalic acid. scirp.org
The pH of the solution is a critical parameter, and a base, such as ammonium (B1175870) hydroxide (B78521), is often added to induce precipitation. For example, a white precipitate of this compound is formed after adding ammonium hydroxide until the solution reaches a pH of 8. scientific.netresearchgate.net This precipitate can then be calcined to produce titanium dioxide. scientific.net The co-precipitation method is also foundational for creating more complex materials; for instance, magnesium titanyl oxalate is formed by the controlled reaction of magnesium and titanium ions with oxalic acid, followed by thermal treatment to yield high-purity magnesium titanate (MgTiO₃). americanelements.com
Table 1: Examples of Co-precipitation Synthesis of this compound Precursors
| Precursors | Precipitating Agent/Condition | Final Product (Pre-calcination) | Reference |
| Titanium isopropoxide, Oxalic acid | Ammonium hydroxide (to pH 8) | This compound precipitate | scientific.net |
| Tetrabutyl titanate, Oxalic acid | Hydrolysis followed by reaction | Porous titanyl oxalate precursor | scirp.org |
| Barium acetate, Titanium isopropoxide, Oxalic acid | Co-precipitation | Barium titanyl oxalate | frontiersin.org |
| Magnesium ions, Titanium ions (from TiCl₄), Oxalic acid | Co-precipitation | Magnesium titanyl oxalate | americanelements.com |
Hydrothermal synthesis is a powerful technique that utilizes high-temperature and high-pressure water to facilitate the crystallization of materials. This method is employed to produce this compound or to use this compound complexes as precursors for other materials like TiO₂. researchgate.netfishersci.beceramics-silikaty.cz
In a typical process, a titanium source is treated in an aqueous solution containing oxalate ions within a sealed vessel (autoclave) and heated above the boiling point of water. For example, this compound itself can be prepared via a one-step hydrothermal method using potassium titanyl oxalate as the titanium source at 120°C. rsc.org This resulting this compound, with the formula Ti₂(H₂O)₂·H₂O, can then be transformed into mixed-phase TiO₂ by increasing the hydrothermal temperature to 150°C. rsc.org
This compound complexes are often used as precursors in hydrothermal processes. Hierarchical hollow titania materials have been successfully synthesized through a hydrothermal process where a Ti(IV) oxalate complex is transformed. fishersci.be Similarly, nanocrystalline powders of anatase and rutile TiO₂ can be prepared by the hydrothermal treatment of aqueous solutions of complex titanyl oxalate acid (H₂TiO(C₂O₄)₂). ceramics-silikaty.cz The conditions of the hydrothermal reaction, such as temperature, duration, and pH, are crucial in determining the final crystalline phase and morphology of the product. researchgate.netscientific.net For instance, studies have shown that in the hydrothermal synthesis of TiO₂ polymorphs from titanium sources with oxalic acid, the anatase phase is favored at pH 2, while the rutile phase is predominant at a pH of 4 to 6. researchgate.net
Table 2: Parameters in Hydrothermal Synthesis Involving this compound
| Titanium Source | Hydrothermal Conditions | Product | Reference |
| Potassium titanyl oxalate | 120°C | This compound [Ti₂O₃(H₂O)₂(C₂O₄)·H₂O] | rsc.org |
| This compound [Ti₂O₃(H₂O)₂(C₂O₄)·H₂O] | 150°C | Rutile/anatase TiO₂ mixed crystal | rsc.org |
| Ti(IV) oxalate complex | Varies | Hierarchical hollow titania materials | fishersci.be |
| Complex titanyl oxalate acid | Varies | Anatase and rutile TiO₂ powders | ceramics-silikaty.cz |
| Pure metallic titanium with oxalic acid | 200°C, 24 h, pH 2 | Anatase TiO₂ | researchgate.net |
| Pure metallic titanium with oxalic acid | 200°C, 24 h, pH 4-6 | Rutile TiO₂ | researchgate.net |
Sol-Gel Synthesis: The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). While direct synthesis of this compound via sol-gel is less common, this compound is frequently used as a precursor in what is known as sol-gel combustion synthesis. sacheminc.com In this hybrid method, a precursor solution is heated to evaporate the solvent, forming a hydrogel. This gel, containing the metal precursors and a fuel, then undergoes decomposition and self-ignition. sacheminc.com
Combustion Synthesis: Combustion synthesis is a method that utilizes a self-sustaining, high-temperature exothermic reaction to produce materials, often in nanocrystalline form. In the context of titanium compounds, this compound can serve as a key precursor. A notable application is the synthesis of nanosized barium titanate (BaTiO₃) using barium and this compound precursors. In this process, the metal oxalates are ground with a fuel, such as polyethylene (B3416737) glycol, and then ignited. The rapid, exothermic reaction decomposes the oxalate precursors and forms the desired titanate nanoparticles.
This approach is valued for its simplicity and the speed of the reaction, which can favor the formation of metastable phases. The choice of fuel is critical, with polymers like polyethylene glycol proving effective in the conversion of metal oxalate precursors into complex oxides.
Non-Aqueous and Hybrid Synthetic Strategies for this compound Complexes
While aqueous routes are common, non-aqueous and hybrid methods offer alternative pathways for synthesizing this compound and its complexes, providing better control over reaction kinetics and product morphology in some cases. scientific.net These methods are particularly useful when water-sensitive precursors are involved or when the presence of water could lead to undesired side reactions.
A hybrid approach can be seen in the preparation of porous titanyl oxalate powder using tetrabutyl titanate, oxalic acid, and anhydrous ethanol. scirp.org In this method, the tetrabutyl titanate first undergoes a controlled hydrolysis reaction in a limited amount of water before being introduced to an anhydrous ethanol solution containing oxalic acid. scirp.org
A purely non-aqueous route is the Pechini method, which can be adapted for the synthesis of this compound. This process involves dissolving a titanium source, such as TiO₂, in a non-aqueous solvent like 2-propanol containing an excess of oxalic acid. The mixture is refluxed at a constant temperature (e.g., 80°C), leading to the formation of a white precipitate of this compound, which is then dried. This method avoids the rapid hydrolysis associated with aqueous systems.
Influence of Synthetic Parameters on this compound Structure and Reactivity
The structure, phase, and reactivity of this compound and its subsequent products are highly dependent on the synthesis parameters. Careful control of these variables is essential for tailoring the material's properties for specific applications.
The pH of the reaction medium is one of the most critical factors influencing the crystallization and phase formation of titanium-based compounds derived from oxalate precursors. researchgate.netairitilibrary.com The pH determines the species of titanium hydroxo-complexes in solution, which in turn dictates the nucleation and growth of specific crystalline phases of TiO₂ upon decomposition of the oxalate complex. utwente.nl
Studies on the hydrothermal synthesis of TiO₂ from titanium sources in the presence of oxalic acid have shown a significant pH influence. For instance, anatase formation is reported to be favored at a low pH of 2, whereas rutile becomes the predominant phase in the pH range of 4 to 6. researchgate.net Similarly, during the co-precipitation of this compound, the final pH to which the solution is adjusted can affect the crystallinity of the resulting precursor. It has been observed that the diffraction peak intensity of this compound is significantly higher at pH 2 and 4 compared to pH 6, suggesting that increasing the pH by adding ammonia (B1221849) may inhibit crystallization. scirp.org
The general principle observed in aqueous systems is that at low pH, the formation of corner-sharing TiO₆ octahedra is favored, which is a precondition for rutile nucleation. Conversely, at higher pH values, an increase in hydroxide groups promotes edge-sharing linkages between octahedra, which facilitates the formation of anatase or brookite phases. researchgate.netairitilibrary.com This control over the crystalline phase by simply tuning the pH is a key advantage in designing materials with specific properties.
Table 3: Influence of pH on Crystalline Phase Formation from this compound Precursors
| System/Method | pH Level | Predominant Phase/Observation | Reference |
| Hydrothermal (from metallic Ti + oxalic acid) | 2 | Anatase | researchgate.net |
| Hydrothermal (from metallic Ti + oxalic acid) | 4-6 | Rutile | researchgate.net |
| Co-precipitation | 2, 4 | Higher crystallinity of this compound | scirp.org |
| Co-precipitation | 6 | Lower crystallinity of this compound | scirp.org |
Precursor Stoichiometry and Concentration Dependence in this compound Synthesis
The stoichiometry and concentration of precursors are critical variables in the synthesis of this compound compounds, directly influencing the composition, purity, and morphology of the final product. The precise control of reactant ratios is essential for achieving the desired chemical structure and avoiding the formation of impurities.
In the synthesis of complex titanyl oxalates, such as barium strontium titanyl oxalate, the ratio of metal ions in the precursor solution is a determining factor. For instance, in the preparation of barium titanyl oxalate, achieving a stoichiometric product with a Ba/Ti ratio of 1.00 is possible with a reagent concentration of 1.5 M at a pH of 1. imp.kiev.ua Deviations from these optimal concentration and pH conditions can lead to non-stoichiometric products. imp.kiev.ua Similarly, when synthesizing barium-strontium titanate from oxalate precursors, maintaining the correct Ba/Ti ratio in the solution is crucial, as precipitation can lead to a loss of metal ions, necessitating adjustments to maintain stoichiometry. umich.edu
The concentration of the oxalate source itself is a key parameter. In the synthesis of sodium titanyl oxalate trihydrate from sodium titanate, an oxalic acid concentration of 4 mol/L was found to be optimal for the leaching process. researchgate.net In other methods, such as the synthesis of ferrous oxalate from ferrotitaniferous minerals using pressurized oxalic acid, a concentration of 1.5 M was employed. researchgate.net The synthesis of hollow hydroxyl this compound nanospheres involves the reaction of 0.1 M titanium tetraisopropoxide with a 0.1 M oxalic acid aqueous solution. cambridge.org For the digestion of ilmenite (B1198559) ore, a significantly higher concentration of aqueous ammonium hydrogen oxalate, between 5 and 10 molal, is required for effective dissolution of titanium. google.com
The relative amount of reactants can also dictate the product's nature. The synthesis of ammonium titanyl oxalate involves dissolving two equivalents of solid oxalic acid in a solution of titanium tetrachloride before adding ammonia. utwente.nl In some cases, an excess of a precursor is intentionally used. For example, the preparation of a peroxy this compound complex involves mixing pertitanic acid with a large excess of oxalic acid. ias.ac.in The concentration of additives, such as ammonia, can also be used to adjust the morphology and crystalline forms of the resulting materials in hydrothermal processes starting from a Ti(IV) oxalate complex. nih.gov
Table 1: Influence of Precursor Concentration on this compound Synthesis
| Target Compound/Process | Titanium Precursor | Oxalate Source/Reactant | Optimal Concentration(s) | Reference |
|---|---|---|---|---|
| Barium Titanyl Oxalate | TiOCl₂ | Oxalic Acid / BaCl₂ | 1.5 M | imp.kiev.ua |
| Sodium Titanyl Oxalate | Sodium Titanate | Oxalic Acid | 4 mol/L | researchgate.net |
| Hydroxyl this compound | Titanium Tetraisopropoxide | Oxalic Acid | 0.1 M | cambridge.org |
| Ilmenite Ore Digestion | Ilmenite (FeTiO₃) | Ammonium Hydrogen Oxalate | 5 to 10 molal | google.com |
| Ferrous Oxalate Synthesis | Ferrotitaniferous Sand | Oxalic Acid | 1.5 M | researchgate.net |
| Ammonium Titanyl Oxalate | TiCl₄ | Oxalic Acid | 2 equivalents to TiCl₄ | utwente.nl |
Temperature and Pressure Regimes in this compound Compound Formation
Temperature and pressure are fundamental thermodynamic parameters that profoundly influence the reaction kinetics, crystal phase, and morphology of this compound compounds during their synthesis. The chosen regime, ranging from ambient conditions to high-temperature and high-pressure hydrothermal treatments, dictates the final product characteristics.
Several synthesis routes for this compound precursors are conducted under mild temperature conditions. The preparation of a this compound precursor material from tetrabutyl titanate and oxalic acid, for example, can be carried out in a constant temperature water bath at 30°C. scirp.org A one-step wet chemistry method to produce hollow hydroxyl this compound nanospheres is performed at 75°C; a lower temperature of 21°C under similar conditions results in the formation of non-hollow nanospheres, highlighting temperature's critical role in controlling the product's morphology. cambridge.org The optimal reaction temperature for synthesizing sodium titanyl oxalate by leaching sodium titanate with oxalic acid has been identified as 80°C. researchgate.net
Higher temperature regimes are often employed, particularly in processes involving the digestion of ores or in hydrothermal synthesis. The dissolution of ilmenite ore in aqueous ammonium hydrogen oxalate occurs under reflux conditions at temperatures between 100°C and 140°C. google.com Hydrothermal methods, which involve heating in a sealed vessel, allow for precise control over the crystalline structure. For instance, this compound [Ti₂(H₂O)₂(C₂O₄)·H₂O] has been prepared via a one-step hydrothermal method at 120°C. rsc.orgresearchgate.net Increasing the temperature to 150°C in the same system leads to the formation of a rutile/anatase TiO₂ mixed crystal. rsc.org
Pressure, often in conjunction with high temperatures, is another key variable, especially in hydrothermal and solvothermal syntheses. These techniques are recognized as crucial for controlling the morphological and structural properties of the resulting materials. encyclopedia.pub The hydrothermal treatment of a titanium-rich solution derived from ilmenite digestion can be conducted at temperatures ranging from 200°C to 374°C under autogenous pressure. google.com In another example, the synthesis of iron and titanium-based compounds from mineral sands in the presence of oxalic acid was carried out under subcritical water conditions at 155°C and 50 bar. mdpi.com The synthesis of ferrous oxalate from ferrotitaniferous sand demonstrated temperature-dependent kinetics, with higher yields achieved at 135°C compared to 115°C under pressurized conditions. researchgate.net The morphology of products from continuous hydrothermal flow synthesis has also been shown to be pressure-dependent. ucl.ac.uk
Table 2: Temperature and Pressure Conditions in this compound Synthesis
| Synthesis Method | Precursors | Temperature | Pressure | Product | Reference |
|---|---|---|---|---|---|
| Co-precipitation | Tetrabutyl titanate, Oxalic acid | 30°C | Ambient | This compound precursor | scirp.org |
| Wet Chemistry | Titanium tetraisopropoxide, Oxalic acid | 75°C | Ambient | Hollow hydroxyl this compound | cambridge.org |
| Leaching | Sodium titanate, Oxalic acid | 80°C | Ambient | Sodium titanyl oxalate | researchgate.net |
| Reflux Digestion | Ilmenite, Ammonium hydrogen oxalate | 100-140°C | Ambient | Titanium-rich solution | google.com |
| Hydrothermal | Potassium titanyl oxalate | 120°C | Autogenous | Ti₂O₃(H₂O)₂·H₂O | rsc.orgresearchgate.net |
| Pressurized Reaction | Ferrotitaniferous sand, Oxalic acid | 135°C | > Ambient | Ferrous oxalate | researchgate.net |
| Hydrothermal | Mineral sand, Oxalic acid | 155°C | 50 bar | Ferrous oxalate, Titanium dioxide | mdpi.com |
| Hydrothermal | Potassium titanium oxide oxalate | 200°C | Autogenous | TiO₂ nanowires | nih.gov |
| Hydrothermal | Titanium-rich oxalate solution | 200-374°C | Autogenous | Titanium dioxide | google.com |
Coordination Chemistry of Titanium Oxalate Complexes
Ligand Design and Titanium Coordination Environments in Oxalate (B1200264) Systems
The oxalate ligand is a small, symmetrical dianion that typically coordinates to metal centers in a bidentate fashion, forming a stable five-membered chelate ring. wikipedia.org It can, however, also act as a monodentate ligand or, more significantly, as a bridging ligand connecting multiple titanium centers. psu.ac.th This versatility allows for the construction of a wide array of coordination environments around the titanium ion.
In many titanium(IV) oxalate systems, the titanium atom achieves a distorted octahedral coordination geometry. researchgate.netresearchgate.net This environment is often completed by other ligands, including water molecules, hydroxyl groups, or additional organic ligands. The design of these complexes often involves the use of co-ligands to control the final structure and properties. For instance, sterically demanding ancillary ligands, such as the tris(phenolato)-amine ligand (H₃(O₃N) = tris(4,6-di-tert-butyl-2-hydroxybenzyl)amine), have been used to stabilize specific titanium oxalate structures, including both bridging and terminal oxalate complexes. researchgate.netx-mol.net
The strategic use of oxalate as a multidentate ligand is central to the "intercluster docking" strategy for synthesizing polyoxo-titanium clusters (PTCs). nih.govacs.org In this approach, oxalate ligands connect and regulate the assembly of polynuclear Ti-O subunits, leading to the formation of large, well-defined nanoclusters. nih.govacs.org The coordination environment in these systems is highly complex, with titanium centers often featuring bridging oxo (O²⁻) ligands in addition to the oxalate groups.
Formation of Stable Chelate Structures with Oxalate Ligands in Titanium Complexes
A defining feature of this compound chemistry is the formation of highly stable five-membered chelate rings (MO₂C₂). wikipedia.org The oxalate anion acts as an excellent chelating agent for the hard Lewis acidic Ti(IV) ion, coordinating through two of its oxygen atoms. researchgate.netnih.gov This chelation is a key factor in the stability of mononuclear complexes such as potassium dioxalatotitanate(IV) (K₂[TiO(C₂O₄)₂]). nih.govevitachem.com
The formation of these chelate structures is observed both in the solid state and in solution. In aqueous solutions, monotitanyl oxalate species are reported to be stable within a pH range of 1.0 to 4.0. nih.gov Studies on the adsorption of oxalic acid onto titanium dioxide surfaces also indicate that the most stable surface species involves a bidentate chelated oxalate. researchgate.net The stability of these rings is attributed to the favorable thermodynamics of chelation (the chelate effect) and the strong interaction between the hard Ti(IV) center and the oxygen donor atoms of the oxalate. nih.gov The resulting five-membered ring structure is more stable than larger rings that might be formed with other dicarboxylate ligands. nih.gov
Bridging Oxalate Interactions in Polynuclear this compound Species
Beyond simple chelation, the oxalate ligand's ability to bridge multiple metal centers is fundamental to the formation of polynuclear this compound species. researchgate.netrsc.org In this bridging mode, the oxalate can link two titanium atoms, leading to the formation of dimers, polymers, and complex nanoclusters. wikipedia.orgacs.org
In the solid state, many this compound compounds feature polymeric structures where titanium atoms are linked by shared oxalate groups. rsc.org For example, the structure of Ti₂O₃(H₂O)₂·H₂O consists of corrugated inorganic layers of corner-sharing TiO₆ octahedra, which are linked together by the oxalate anions. researchgate.net Similarly, a Ti(III) oxalate dimer, Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆·2H₂O, has been characterized, featuring a central oxalate ligand bridging the two titanium centers. acs.org
The bridging capacity of oxalate is also exploited in the synthesis of large polyoxo-titanium clusters (PTCs). Oxalate ligands can connect multiple {TiₓOᵧ} subunits in various coordination modes, including μ₂-(O,O,O′,O′), to form elaborate, closed-loop macrocyclic structures. rsc.org This demonstrates the ligand's crucial role in templating the assembly of complex, high-nuclearity metal-oxo clusters. nih.govacs.org
Investigations of Solution-Phase Coordination Dynamics of this compound Systems
The behavior of this compound complexes in solution is dynamic and highly dependent on conditions such as pH and concentration. Various studies have sought to identify the specific species present under different conditions.
Between pH 1 and 4, the major species in dilute solutions of titanyl oxalate is believed to be the mononuclear anion [Ti(OH)₂(C₂O₄)₂]²⁻. utwente.nl This species is stable in this pH range, but at higher pH values, the system becomes more complex, with the likely formation of multimeric oxo-Ti(IV) oxalate species. nih.gov In the solid state, tetranuclear units have been crystallized from such solutions, though in solution the mononuclear species appears to dominate under specific conditions. nih.govutwente.nl The titanyl oxalate complex is considered labile to ligand exchange and can form mixed-ligand species. nih.govnih.gov
Electrochemical and spectroscopic techniques are crucial for probing these solution dynamics. For example, the half-wave potential of titanyl oxalate is pH-dependent, which has been used to confirm the number of protons involved in its reduction and thus infer its formula as either [TiO(C₂O₄)₂]²⁻ or [Ti(OH)₂(C₂O₄)₂]²⁻. utwente.nl NMR spectroscopy has also been employed to study titanium complexes with bidentate ligands like oxalate, providing insight into the various species present in solution. cdnsciencepub.com The speciation of Ti(IV) in the presence of oxalate is complex; while mononuclear species can be dominant, there is also a tendency to polymerize, particularly at lower pH values (e.g., pH < 1.0) where 1:1 complexes may form and subsequently polymerize. utwente.nl
Thermal Decomposition Pathways and Kinetics of Titanium Oxalate Precursors
Mechanistic Studies of Multi-Stage Thermal Decomposition in Titanium Oxalate (B1200264) Compounds
The thermal decomposition of titanium oxalate compounds is not a single-step event but rather a complex, multi-stage process. The specific pathway and transition temperatures depend on the exact composition of the precursor, such as barium titanyl oxalate (BTO), potassium this compound (PTO), or lead titanyl oxalate (LTO).
Thermoanalytical studies reveal a general sequence of decomposition events. For divalent metal titanyl oxalates, the process typically begins with the loss of water of crystallization at temperatures up to approximately 250°C. frontiersin.org This dehydration is followed by the decomposition of the oxalate groups themselves. This stage often results in the formation of an intermediate carbonate phase along with the evolution of carbon monoxide (CO) and carbon dioxide (CO2). frontiersin.orgresearchgate.netmdpi.com Finally, at higher temperatures, typically around 800°C, the carbonate intermediate decomposes to form the final metal titanate. frontiersin.org
For instance, the decomposition of barium titanyl oxalate (BaTiO(C2O4)2·4H2O) proceeds through four distinct rate processes. researchgate.netresearchgate.net The decomposition of the oxalate component, occurring between 230°C and 350°C, leads to the formation of a complex carbonate. researchgate.netresearchgate.net Similarly, the decomposition of lead titanyl oxalate tetrahydrate (LTO) in an oxidizing atmosphere involves dehydration, followed by oxalate decomposition to a carbonate, and finally, carbonate decomposition to yield lead metatitanate. mdpi.com
The decomposition of potassium this compound (K2TiO(C2O4)2·2H2O) is reported to occur in five main stages, ultimately forming potassium titanate. sigmaaldrich.comrsc.org An intermediate step in the 190–250°C range involves the evolution of half a mole of CO, creating a transient species containing both oxalate and carbonate groups. The complete destruction of oxalate groups happens between 250°C and 450°C. rsc.org
Studies on peroxy this compound have also detailed the gaseous products evolved at different temperatures. Heating to 250°C produced a gas mixture containing approximately 55.4% CO2, 38.3% CO, and 6.3% O2. Complete decomposition to titanium dioxide occurred by 320°C. mdpi.com
| This compound Compound | Decomposition Stage | Temperature Range (°C) | Key Observations & Products | Reference |
|---|---|---|---|---|
| Barium Titanyl Oxalate (BTO) | Oxalate Decomposition | 230 - 350 | Formation of a complex carbonate; evolution of CO and CO2. | researchgate.netresearchgate.net |
| Potassium this compound (PTO) | Partial Oxalate Decomposition | 190 - 250 | Evolution of 0.5 mole CO; formation of transient oxalate-carbonate intermediate. | rsc.org |
| Potassium this compound (PTO) | Full Oxalate Decomposition | 250 - 450 | Complete destruction of oxalate groups; formation of carbonate with free CO2. | rsc.org |
| Lead Titanyl Oxalate (LTO) | Dehydration | Up to ~250 | Loss of water of crystallization. | frontiersin.orgmdpi.com |
| Lead Titanyl Oxalate (LTO) | Oxalate to Carbonate | ~320 - 360 | Decomposition of oxalate groups with CO2 evolution. | frontiersin.orgmdpi.com |
| Peroxy this compound | Complete Decomposition | Up to 320 | Final residue is titanium dioxide (TiO2). | mdpi.com |
Kinetic Modeling of Oxalate Decomposition Processes in Titanium Systems
To quantify the rate and energetics of decomposition, various kinetic models are applied to data obtained from thermoanalytical techniques like thermogravimetry (TG). These models help determine key parameters such as activation energy (Ea), which represents the energy barrier for the reaction to occur.
Common approaches include model-fitting methods and model-free (isoconversional) methods. sigmaaldrich.com The Coats-Redfern equation is one such model-fitting method used to evaluate kinetic parameters for dehydration and decomposition stages from TG data. acs.org Model-free isoconversional methods are particularly useful for complex, multi-step reactions, as they can determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. sigmaaldrich.comacs.org
For the decomposition of barium titanyl oxalate in a vacuum, kinetic analysis showed that the process fits a three-dimensional, diffusion-controlled rate equation. The activation energy for this stage was calculated to be 189 ± 6 kJ·mol⁻¹. researchgate.netresearchgate.net
In the case of potassium this compound decomposition under a nitrogen atmosphere, a model-free analysis was applied to the third stage, which involves the combined elimination of CO and CO2. sigmaaldrich.com This analysis indicated that this part of the decomposition proceeds as a single-step process with an activation energy of approximately 315 kJ·mol⁻¹. sigmaaldrich.com
| Titanium System | Decomposition Stage/Conditions | Kinetic Model/Method | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Barium Titanyl Oxalate | Oxalate decomposition in vacuum | Three-dimensional, diffusion-controlled | 189 ± 6 kJ·mol⁻¹ | researchgate.netresearchgate.net |
| Potassium this compound | Combined elimination of CO and CO2 | Model-free (isoconversional) | ~315 kJ·mol⁻¹ | sigmaaldrich.com |
| General Titanium Oxalates | Dehydration and decomposition | Coats-Redfern equation | Parameter evaluation | acs.org |
Influences of Gaseous Atmospheres on this compound Decomposition Products
The gaseous atmosphere in which thermal decomposition is conducted has a profound influence on the reaction pathways and the final products. The primary distinction is between oxidizing atmospheres (like air or oxygen) and non-oxidizing or inert atmospheres (like nitrogen or a vacuum).
In an oxidizing atmosphere, the decomposition of titanyl oxalates is generally straightforward. mdpi.com For example, the decomposition of lead titanyl oxalate in air or oxygen proceeds cleanly through dehydration, oxalate decomposition, and carbonate decomposition to yield pure lead metatitanate. mdpi.com Any carbonaceous residues that might form are oxidized and removed as CO2.
Conversely, decomposition in a vacuum or an inert atmosphere like nitrogen is more complex. researchgate.netmdpi.com For barium titanyl oxalate, decomposition residues in a vacuum or nitrogen are brownish-black due to the presence of elemental carbon, whereas in air, the residues are white with no trace of carbon. researchgate.net The absence of oxygen can lead to side reactions, such as the disproportionation of carbon monoxide (2CO → C + CO2). researchgate.netacs.org
The decomposition of lead titanyl oxalate is particularly sensitive to the atmosphere. In a vacuum or non-oxidizing environment, a partial reduction of lead(II) to metallic lead(0) occurs during the oxalate decomposition step. mdpi.com This formation of free metallic lead alters the stoichiometry of the intermediate carbonate and ultimately yields a mixture of lead metatitanate (PbTiO3) and a titanium-rich phase (PbTi3O7) as the final products. mdpi.com Therefore, to obtain pure lead metatitanate, maintaining oxidizing conditions during decomposition is crucial. mdpi.com Similarly, the thermal decomposition of ferrous oxalate in an inert atmosphere can lead to different iron oxide phases (like magnetite, Fe3O4) compared to decomposition in air. rsc.org
Pseudomorphic Transformations and Structural Retention during this compound Thermal Treatment
While the significant mass and volume loss during decomposition can make perfect shape replication challenging, studies show that the resulting oxide often inherits the morphology of the initial oxalate precursor crystals. mdpi.com This process results in a "pseudomorph," where the macrostructure of the reaction product mimics that of the precursor particles. mdpi.com For instance, the thermal decomposition of yttrium oxalate produces yttrium oxide that retains the shape of the initial hydrated oxalate crystals, which are referred to as "skeleton particles". mdpi.com
The synthesis of TiO2 brookite via the thermal decomposition of a this compound hydrate (B1144303) compound is a clear example of this principle. rsc.org The morphology of the final brookite phase is directly influenced by the morphology of the this compound hydrate precursor, which can be controlled during its precipitation. rsc.org By controlling the synthesis conditions of the precursor, such as pH and the presence of certain ions, it is possible to create various precursor morphologies which are then translated to the final TiO2 product upon thermal treatment. This structural inheritance allows for morphology control of the final nanostructured TiO2, which is crucial for applications in areas like photocatalysis. sigmaaldrich.com
Advanced Precursor Chemistry for Titanium Based Materials Synthesis
Titanium Oxalate (B1200264) as a Precursor for Titanium Dioxide Polymorphs
Titanium oxalate serves as a versatile and highly effective precursor in the synthesis of various titanium dioxide (TiO₂) polymorphs. Its utility stems from the ability to control reaction conditions, which in turn dictates the final crystalline phase, size, and morphology of the resulting TiO₂ material. The thermal decomposition of this compound and its complexes provides a low-temperature route to obtaining crystalline TiO₂ phases that are often challenging to synthesize through other methods.
The selective synthesis of the three primary TiO₂ polymorphs—anatase, rutile, and brookite—can be precisely controlled by manipulating the chemical environment when using this compound-based precursors.
Anatase and Rutile Synthesis: The phase of the resulting titania can be tuned by adjusting the solution's pH during the hydrothermal synthesis from a this compound complex. researchgate.net For instance, studies using oxalic acid have shown that anatase formation is favored at a low pH of 2, whereas the rutile phase becomes predominant at a pH between 4 and 6. researchgate.netmdpi.com Furthermore, the molar ratio of anatase to rutile can be controlled by optimizing the hydrothermal conditions and subsequent heat treatment when potassium this compound is used as the precursor. scientific.netresearchgate.net Research has also shown that when using potassium this compound, sol-gel synthesis can yield TiO₂ nanoparticles with a mix of anatase and rutile phases. scite.ai
Brookite Synthesis: The synthesis of pure brookite, often the most challenging of the three polymorphs, is facilitated by the use of oxalate species. researchgate.net In a simple aqueous precipitation method using a titanium oxysulfate precursor, the addition of oxalate anions can lead to the formation of a this compound hydrate (B1144303) intermediate, identified as Ti₂O₃(H₂O)₂(C₂O₄)·H₂O. researchgate.netacs.org The thermal decomposition of this specific oxalate hydrate at a remarkably low temperature of 300°C yields the metastable TiO₂ brookite form. researchgate.netacs.orgdatapdf.com The formation of brookite is significantly influenced by the presence of oxalic acid, which plays a crucial role in its crystallization. researchgate.net Mesoporous brookite with a high specific surface area can be synthesized using a this compound hydrate precursor in the presence of alkali ions. researchgate.net
The following table summarizes the controlled synthesis of TiO₂ polymorphs from oxalate precursors based on key reaction parameters.
| Precursor System | Key Control Parameter(s) | Resulting TiO₂ Phase(s) | Reference(s) |
| This compound Complex | Solution pH | Anatase, Rutile, or Brookite | researchgate.net |
| Metallic Titanium + Oxalic Acid | Solution pH (2 vs. 4-6) | Anatase vs. Rutile | researchgate.netmdpi.com |
| Potassium this compound | Hydrothermal Conditions & Heat Treatment | Controlled Anatase/Rutile Ratio | scientific.netresearchgate.net |
| Titanium Oxysulfate + Oxalate Species | Oxalate Concentration | Rutile or Brookite (via hydrate) | researchgate.netacs.org |
| This compound Hydrate | Thermal Decomposition (300°C) | Brookite | researchgate.netacs.orgdatapdf.com |
The use of this compound precursors offers significant advantages in controlling the morphology and fabricating complex nanostructures of titanium dioxide. The precursor's structure and the synthesis method are determinant factors for the final architecture of the material.
Researchers have successfully fabricated well-crystallized, rutile-phase TiO₂ hollow spheres with three-dimensional hierarchical architectures by employing potassium this compound as the precursor in a bubble-template-assisted hydrothermal method. acs.org Another approach involves a one-step wet chemistry route to produce hollow nanospheres of hydroxyl this compound, which are approximately 200 nm in diameter. cambridge.org These precursor spheres can then be converted to anatase TiO₂ through simple thermal treatment, which preserves the hollow and porous spherical morphology in a topotactic transformation. cambridge.org
Furthermore, the synthesis of brookite from a this compound hydrate precursor results in a unique morphology consisting of nanodomains embedded within larger micrometer-sized particles. researchgate.netacs.org This structure exhibits a high specific surface area, reaching 255 m²/g, due to the mesoporosity created by the removal of water and oxalate species during thermal decomposition. researchgate.netacs.org The initial "eggshell" morphology of the precursor is often retained after annealing. datapdf.com The addition of oxalic acid as a chelating agent has also been shown to produce highly ordered, flower-like rutile nanostructures. researchgate.net
The table below outlines various nanostructures achieved using this compound-based precursors.
| Precursor | Synthesis Method | Resulting Morphology/Nanostructure | Reference(s) |
| Potassium this compound | Bubble-Template Hydrothermal | Hierarchical Rutile TiO₂ Hollow Spheres | acs.org |
| Hydroxyl this compound | Wet Chemistry & Thermal Treatment | Hollow Porous Anatase TiO₂ Nanospheres | cambridge.org |
| This compound Hydrate | Thermal Decomposition | Mesoporous Brookite with Embedded Nanodomains | researchgate.netacs.org |
| Titanium Complex + Oxalic Acid | Hydrothermal | Flower-like Rutile Nanostructures | researchgate.net |
Precursor Roles in Complex Metal Titanate Synthesis from this compound (e.g., Barium Titanate)
This compound is a crucial precursor in the synthesis of complex metal titanates, such as the technologically important barium titanate (BaTiO₃). The oxalate co-precipitation method allows for the formation of a homogeneous, molecular-level mixture of the metal constituents, which facilitates the formation of the desired complex oxide at lower temperatures compared to traditional solid-state reactions.
In a typical synthesis of barium titanate, a this compound precursor is combined with a barium salt. One common route involves the preparation of barium and this compound precursors separately, which are then mixed and ignited in a combustion synthesis process to form BaTiO₃ nanoparticles. ripublication.com A widely recognized technique, the "Clabaugh Process," involves precipitating barium titanyl oxalate tetrahydrate (BaTiO(C₂O₄)₂·4H₂O) by reacting aqueous solutions of titanium oxychloride (TiOCl₂) and barium chloride (BaCl₂) with oxalic acid. google.com This barium titanyl oxalate compound is then calcined at high temperatures to convert it into crystalline barium titanate powder. google.com
Variations of this method exist, such as adding barium acetate (B1210297) to a solution of oxalic acid and titanium oxychloride to form the barium titanyl oxalate precursor. google.com The specific molecular precursor has been identified as barium titanyl oxalate, with a formula of BaTi(O)(C₂O₄)₂·5H₂O. acs.org Additionally, barium titanate has been synthesized using potassium this compound and barium chloride as the starting materials. researchgate.net The stoichiometry and amorphous nature of the precipitated barium titanyl oxalate precursor are key characteristics that influence the solid-phase diffusion during thermolysis and allow for the adjustment of the final particle size. imp.kiev.ua
Engineering Precursor Properties for Tailored Material Characteristics using this compound
The properties of the final titanium-based materials can be intentionally engineered by carefully controlling the synthesis conditions of the this compound precursor itself. This "precursor engineering" approach allows for the tailoring of characteristics such as phase composition, crystallinity, and morphology in the final product.
The choice of the initial titanium source to create the oxalate complex has a profound impact. For instance, TiO₂ nanoparticles derived from a potassium this compound precursor via a sol-gel method were found to consist mainly of the anatase phase, whereas those derived from a titanium alkoxide precursor under similar conditions resulted in a mixed phase of anatase and rutile. scite.ai
For the synthesis of complex titanates like BaTiO₃, the precipitation conditions of the barium titanyl oxalate precursor directly affect the final material. imp.kiev.ua Research has shown that the concentration and pH during the precipitation step determine the phase composition of the precursor. imp.kiev.ua A stoichiometric barium titanate can be achieved when the precursor is precipitated from a pure oxalate at a concentration of 1.5 M and a pH of 1. imp.kiev.ua Deviations from these conditions can lead to multiphase precursors, which in turn alters the thermal decomposition pathway and results in final crystallites of a different size. imp.kiev.ua This demonstrates that by engineering the precursor's composition and structure, one can tailor the properties of the final nanocrystalline barium titanate.
Electrochemical Behavior and Applications of Titanium Oxalate Systems
Electrochemical Polarization and Dissolution Mechanisms of Titanium in Oxalic Acid Media
The electrochemical behavior of titanium in oxalic acid is primarily characterized by the formation and dissolution of a passive oxide film on its surface. researchgate.netaip.org This behavior is qualitatively similar to that observed in other acidic media, such as those containing chloride or sulfate (B86663) ions. aip.orgaip.org The stability and properties of this film are influenced by several factors, including electrolyte concentration, temperature, pH, and applied current density. researchgate.netcapes.gov.br
Studies using techniques like potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and open-circuit potential (OCP) measurements have provided insights into these processes. researchgate.netcapes.gov.br The electrochemical polarization curve of titanium in 0.1 M oxalic acid shows a shape and corrosion potential similar to that in chloride solutions, suggesting a comparable dissolution mechanism. aip.org This mechanism involves the formation of Ti(IV) species that passivate the surface by forming a layer of TiO₂ or a hydrous Ti(IV) oxide. aip.org
The dissolution of titanium in the active region is not uniform. In-situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM) have shown that the growth of the titanium (IV) oxide appears as hemispherical domes that coalesce into peaks. aip.orgaip.org Dissolution begins in the areas between these peaks where the oxide layer is thinner. aip.org The rate of both oxide growth and metal dissolution is also dependent on the crystallographic face of the polycrystalline titanium specimen. aip.org
Table 1: Influence of Parameters on Anodic Oxide Film on Titanium in Oxalic Acid
| Parameter | Effect on Oxide Film Formation Rate | Effect on Oxide Film Dissolution Rate | Source |
|---|---|---|---|
| Oxalic Acid Concentration | Decreases with increasing concentration | Increases with increasing concentration | researchgate.netampp.org |
| Temperature | Decreases with increasing temperature | Increases with increasing temperature | researchgate.netcapes.gov.br |
| pH | Decreases as pH is lowered from 7 to 2 | Increases as pH is lowered from 7 to 2 | researchgate.net |
| Current Density | Increases with increasing current density | Not directly stated | researchgate.net |
Activation energies for the oxide film growth and dissolution processes in oxalic acid have been calculated to be 19.59 kJ/mol and 34.29 kJ/mol, respectively. researchgate.net
Electrocatalytic Reduction of Carbon Dioxide via Oxalate (B1200264) Formation on Titanium-Decorated Surfaces
Titanium-decorated surfaces have emerged as potential catalysts for the electrochemical reduction of carbon dioxide (CO₂), particularly for its conversion to oxalate (C₂O₄²⁻). ucl.ac.ukresearchgate.net This process is a key area of research for CO₂ capture and utilization, transforming a greenhouse gas into a valuable chemical. ucl.ac.ukresearchgate.netacs.org
Theoretical studies using density functional theory have shown that decorating graphene with titanium atoms can significantly enhance the adsorption of CO₂ compared to pristine graphene. ucl.ac.uk The mechanism involves a charge transfer from the titanium adatom to the adsorbed CO₂ molecule. ucl.ac.uk This leads to the one-electron reduction of linear CO₂ to a bent CO₂ radical anion. ucl.ac.uk When two or more CO₂ molecules are present, a further reduction can occur, leading to the formation of an oxalate species, which is strongly chemisorbed on the titanium-decorated graphene. ucl.ac.ukresearchgate.net The formation of the fully oxidized Ti cation (+2) by the oxalate complex enhances the cooperative adsorption of subsequent CO₂ molecules. ucl.ac.uk
Electrochemical Synthesis Involving Titanium Oxalate Intermediates
This compound complexes serve as versatile precursors and intermediates in the electrochemical and chemical synthesis of various titanium-based materials, particularly titanium dioxide (TiO₂) and titanium sub-oxides. researchgate.netacademie-sciences.frnih.gov These synthesis methods are valued for their ability to control the structure, morphology, and properties of the final product. researchgate.netpsu.ac.th
One approach involves using ammonium (B1175870) titanyl oxalate in an aqueous solution to deposit TiO₂ thin films via a spin-coating method, followed by annealing. academie-sciences.fr Another method uses the anionic water-stable this compound, [TiO(C₂O₄)₂]²⁻, as a precursor. researchgate.net This anion can be isolated as an insoluble salt and then annealed in air. researchgate.net The resulting titanium dioxide is initially amorphous but converts to anatase above 400°C and then to rutile above 600°C. researchgate.net The amorphous TiO₂ derived from this oxalate precursor has shown a stable cycling capacity of approximately 350 mAhg⁻¹ when used as an anode material in lithium-ion batteries. researchgate.net
This compound is also a key intermediate in the synthesis of Magnéli phase titanium sub-oxides, such as Ti₄O₇, which are known for their high electrical conductivity. nih.gov A two-step process can be used where titanium (III) oxalate particles are first produced by reacting metallic titanium with oxalic acid in a heated aqueous solution. nih.gov These oxalate particles are then calcined at high temperatures in a reducing atmosphere to yield Ti₄O₇ nanopowder. nih.gov
The synthesis of this compound itself can be achieved through various routes. The Pechini method, for example, involves refluxing TiO₂ with an excess of oxalic acid in 2-propanol to produce a white precipitate of this compound. frontiersin.org This precursor can then be used in the wet impregnation of other materials, like niobic acid, to create doped photocatalysts. frontiersin.org
Table 2: Examples of Electrochemical Synthesis Involving this compound
| Precursor/Intermediate | Synthesis Method | Product | Application | Source |
|---|---|---|---|---|
| Ammonium titanyl oxalate | Spin-coating and annealing | TiO₂ thin films | Photon conversion | academie-sciences.fr |
| [TiO(C₂O₄)₂]²⁻ salt | Annealing in air | Amorphous TiO₂, Anatase TiO₂, Rutile TiO₂ | Li-ion battery anodes | researchgate.net |
| Titanium (III) oxalate | High-temperature calcination | Ti₄O₇ nanopowder | Conductive materials | nih.gov |
| This compound (from TiO₂) | Pechini method, wet impregnation | Nb₂O₅ doped with this compound | Photocatalysis | frontiersin.org |
| Titanium oxysulfate + Oxalic acid | Precipitation and hydrothermal treatment | TiO₂ nanoparticles (anatase, rutile, or brookite) | Photocatalysis | researchgate.net |
Interfacial Phenomena and Surface Modification in this compound Electrochemical Systems
The interface between a titanium electrode and an oxalic acid electrolyte is a region of significant electrochemical activity, which is harnessed for various surface modification techniques. aip.orgaip.org Anodic oxidation (anodization) of titanium in oxalic acid is a widely used method to grow a titanium dioxide (TiO₂) layer with controlled thickness, morphology, and properties. pixel-online.netresearchgate.netresearchgate.net
During anodization, a DC voltage is applied between two titanium electrodes in an oxalic acid electrolyte. pixel-online.net An oxidation reaction occurs at the anode (the titanium workpiece), where Ti⁴⁺ ions are generated and react with oxygen-containing species from the electrolyte (either C₂O₄²⁻ or H₂O) to form a TiO₂ film. researchgate.netscispace.com The thickness and color of the resulting oxide film are primarily determined by the final cell voltage. researchgate.netscispace.comlpnu.ua These interference-colored films are used for applications like the labeling of medical devices. scispace.com
The characteristics of the oxide layer can be tailored by adjusting the anodizing parameters. Using a 0.3 M oxalic acid and ethylene (B1197577) glycol electrolyte on Ti-grade 4 alloy results in a thick oxide film with a droplet-like structure and high surface roughness. koreascience.krj-cst.org In contrast, electrolytes containing NH₄F produce porous structures. koreascience.kr The surface of titanium can also be modified using oxalic acid as a pre-treatment or "pre-activator" before other processes like electropolishing. mdpi.comnih.gov The acid effectively removes the passivating native oxide layer, which can otherwise hinder subsequent electrochemical treatments. mdpi.com This activation step has been shown to significantly improve the final surface finish of additively manufactured titanium components. mdpi.comnih.gov
At a more fundamental level, the adsorption of oxalic acid onto the TiO₂ surface is a key interfacial phenomenon. researchgate.netnih.govresearchgate.net Attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy studies show that oxalic acid adsorbs onto the anatase TiO₂ surface via at least two different surface complexation modes in the dark. researchgate.netresearchgate.net Under UV illumination, these adsorbed species can undergo photocatalytic degradation, with different surface complexes exhibiting different photoreactivities. researchgate.net This understanding of the interfacial reaction mechanisms is crucial for applications in photocatalysis. researchgate.net
Theoretical and Computational Investigations of Titanium Oxalate Chemistry
Quantum Chemical Approaches to Oxalate-Titanium Interactions and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in defining the nature of the chemical bonds between titanium and the oxalate (B1200264) ligand. These studies reveal detailed information about bond lengths, bond orders, and the electronic interactions that govern complex stability.
In titanyl oxalate complexes, the bonding is multifaceted. For instance, in the solid state, ammonium (B1175870) titanyl oxalate exists not as a simple monomer but as a cyclic tetranuclear complex, [Ti₄O₄(C₂O₄)₄]⁸⁻. utwente.nl The titanium atoms are six-coordinated, bonded to two bridging oxygen atoms and four oxygen atoms from bidentate oxalate groups, forming a distorted octahedron. utwente.nl Quantum chemical analysis of the Ti-O bonds within this structure reveals significant variations. The Ti-O bonds within the Ti-O-Ti bridges are shorter (ranging from approximately 1.785 Å to 1.855 Å) compared to the Ti-O bonds involving the oxalate ligands, particularly those trans to the bridging oxygens (ranging from 2.060 Å to 2.116 Å). utwente.nl This lengthening is attributed to a trans-influence effect, suggesting the presence of dπ-pπ bonding within the Ti-O-Ti linkage which displaces electron density and weakens the trans bonds. utwente.nl
Further computational studies on various titanium-oxalate species have explored different bonding modes. Quantum chemical calculations on a dimetalloxycarbene complex that reacts with CO₂ to form a bridging oxalate complex showed that the oxalate ligand can bridge two titanium centers. nih.gov Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool used to probe these interactions. In studies of titanium-CO₂ cluster anions, NBO analysis has been used to determine natural populations and Mulliken-Mayer bond orders, providing a quantitative measure of charge distribution and bond strength within transient species that include oxalato ligands. nsf.gov
Theoretical investigations into tervalent titanium oxalate complexes, such as KTi(C₂O₄)₂, suggest polymeric structures where titanium atoms are linked by shared oxalate groups. rsc.org The weak ligand field observed in reflectance spectra is attributed to this bridging and sharing of the oxalate ligands, a feature that can be modeled and understood through quantum chemical calculations of the electronic structure. rsc.org
Molecular Dynamics Simulations of Adsorption Phenomena on Titanium Oxide Surfaces in Oxalate Environments
Molecular dynamics (MD) simulations are crucial for understanding the dynamic interactions between oxalate ions and titanium oxide (TiO₂) surfaces, which is fundamental to fields like photocatalysis and materials science. These simulations model the behavior of numerous atoms over time, providing insights into adsorption energies, preferred binding sites, and the role of the solvent.
Studies combining MD with quantum chemical calculations have investigated the adsorption of oxalic acid on TiO₂ surfaces like anatase and rutile. researchgate.netacs.org On the anatase (100) surface, two primary stable adsorption structures have been identified: a fully deprotonated bidentate complex and a monoprotonated bidentate complex. researchgate.net MD simulations help to visualize the key differences between these species, such as the orientation of the carbon-carbon bond relative to the surface (parallel vs. perpendicular). researchgate.net
Free energy calculations based on MD simulations have been used to determine the most favorable adsorption configurations of oxalate and hydrogenoxalate on the rutile (110) surface. acs.org These simulations revealed that outer-sphere complexes, where the oxalate ion interacts with the surface via hydrogen bonds with surface hydroxyl groups and water molecules, are the most stable. acs.org Inner-sphere complexes, involving direct coordination of the oxalate to a surface titanium atom, were found to be less favorable energetically and separated by a significant energy barrier. acs.org This finding highlights the critical role of surface hydroxylation and the aqueous environment in mediating the adsorption process.
MD simulations also provide information on the orientation and dynamics of adsorbed molecules. The simulations show that factors like the surface charge, which is related to the experimental pH, influence the protonation state of the adsorbed oxalate and its binding geometry. acs.org By tracking the positions of atoms over time, MD can generate vibrational spectra via Fourier transformation of the velocity autocorrelation function, which can then be compared with experimental spectroscopic data (like ATR-FTIR) to validate the proposed adsorption models. researchgate.net
Table 7.2.1: Predicted Adsorption Complexes of Oxalic Acid on TiO₂ Surfaces
| Surface | Adsorption Mode | Key Features | Computational Method | Reference |
|---|---|---|---|---|
| Anatase (100) | Inner-Sphere (Bidentate) | Fully deprotonated; C-C bond parallel to surface. | Quantum Chemistry | researchgate.net |
| Anatase (100) | Inner-Sphere (Bidentate) | Monoprotonated; C-C bond perpendicular to surface. | Quantum Chemistry | researchgate.net |
| Rutile (110) | Outer-Sphere | Hydrogen bonding with surface hydroxyls and water. | MD, Free Energy Calc. | acs.org |
| Rutile (110) | Inner-Sphere (Monodentate) | ~15 kJ/mol less stable than outer-sphere complex. | MD, Free Energy Calc. | acs.org |
Electronic Structure Analysis of this compound Complexes and Derivatives
The electronic structure of this compound complexes, as revealed by computational methods, dictates their reactivity, magnetic properties, and optical behavior. DFT calculations are the primary tool for analyzing molecular orbitals (e.g., HOMO and LUMO), density of states (DOS), and charge distribution.
In titanium(IV) oxalato complexes, the titanium center is typically diamagnetic. ias.ac.in However, in titanium(III) oxalate complexes, the Ti³⁺ ion has a d¹ electron configuration, leading to paramagnetism. Computational simulations of the EPR spectra of Ti(III) oxalate dimers have been used to understand the magnetic coupling between metal centers. For the dimer Ti₂(μ-C₂O₄)(C₂O₄)₂(H₂O)₆, calculations showed an antiferromagnetic coupling between the two Ti(III) centers. researchgate.net
Electronic structure analysis is also key to understanding photocatalytic processes involving oxalate on TiO₂ surfaces. Upon UV illumination, electron-hole pairs are generated in the TiO₂. Theoretical calculations predict a direct transfer of these charge carriers to the adsorbed oxalate. researchgate.net The electronic and optical properties calculated for different surface complexes of oxalate on TiO₂ show that the absorption of light is localized at both the surface Ti atoms and the adsorbed oxalate molecules. researchgate.net This localization determines which surface complexes are most photoreactive.
Recent DFT studies on titanium-decorated graphene have shown that the electronic interaction with CO₂ can lead to the formation of an oxalate species. arxiv.org Electronic structure analysis revealed that this process involves a significant ionic charge transfer from the titanium adatom to the CO₂ molecules. This charge transfer results in the reduction of CO₂ and the subsequent C-C bond formation to create the oxalate, which remains strongly chemisorbed on the surface. arxiv.org
Computational Predictions of this compound Reaction Mechanisms and Energetics
Computational chemistry is invaluable for mapping out the complex reaction pathways and calculating the associated energy changes in this compound chemistry. By modeling transition states and reaction intermediates, researchers can predict the most likely mechanisms for formation, decomposition, and other reactions.
A significant area of research has been the reductive coupling of carbon dioxide (CO₂) to form oxalate, a reaction where titanium complexes can act as catalysts or reagents. DFT calculations have been used to elucidate the mechanism of this transformation. For example, the reaction of a stable dimetalloxycarbene of titanium with CO₂ was shown computationally and experimentally to smoothly generate a bridging oxalate complex. nih.gov These calculations can map the potential energy surface, identifying the low-energy pathways for C-C bond formation.
In the context of photocatalysis, computational models have been proposed for the degradation of oxalic acid on TiO₂ surfaces. researchgate.net Theoretical calculations suggest that different adsorbed oxalate complexes may follow distinct reaction mechanisms upon photo-excitation. These pathways include the interconversion between monodentate and bidentate species, direct oxidation to CO₂, and even reduction to glyoxylic acid. researchgate.netresearchgate.net By comparing the calculated energetics of these different routes with experimental product analysis, a more complete picture of the photocatalytic process can be developed. For instance, calculations have predicted the direct oxidation and reduction of adsorbed oxalic acid by photogenerated holes and electrons, respectively, as a primary step in the photocatalytic reaction. researchgate.net
Computational studies also investigate the formation of this compound itself. The hydrothermal synthesis of a TiO₂ mixed crystal from potassium titanyl oxalate was studied by simulating the crystal structures of the precursor, [Ti₂O₃(H₂O)₂(C₂O₄)·H₂O], and the final product. These simulations showed that the nanostructure of the resulting TiO₂ is formed by an epitaxial growth mechanism based on the this compound precursor, where the underlying connection mode of the TiO₆ octahedra is similar in both structures. rsc.org
Table 7.4.1: Computationally Investigated Reactions Involving this compound
| Reaction Type | System | Computational Finding | Method | Reference |
|---|---|---|---|---|
| Oxalate Formation | Ti-dimetalloxycarbene + CO₂ | Smooth generation of a bridging oxalate complex. | DFT | nih.gov |
| Oxalate Formation | Ti-decorated Graphene + 2CO₂ | Energetically favorable formation of chemisorbed oxalate via charge transfer. | DFT | arxiv.org |
| Photocatalytic Degradation | Oxalic Acid on TiO₂ | Direct oxidation/reduction by photogenerated e⁻/h⁺ is a primary pathway. | DFT | researchgate.net |
| Thermal Decomposition | [Ti₂O₃(H₂O)₂(C₂O₄)·H₂O] | Structural preservation during initial dehydration, followed by decomposition to anatase. | Structure Simulation | rsc.orgresearchgate.net |
Catalytic Functions of Titanium Oxalate Derived Materials
Photocatalytic Degradation of Organic Pollutants by Titanium Oxalate-Modified Systems
Titanium dioxide (TiO₂) is a well-established photocatalyst known for its high efficiency, chemical stability, and low toxicity. diva-portal.orgnih.gov Materials derived from or modified with titanium oxalate (B1200264) are utilized to enhance the photocatalytic degradation of persistent organic pollutants in water and air. google.commdpi.com The process relies on advanced oxidation processes (AOPs), which generate highly reactive species to break down complex organic molecules into simpler, harmless substances like CO₂, H₂O, and mineral salts. nih.govgoogle.com
The introduction of oxalate, either as a precursor for synthesizing TiO₂ or as a component in a composite material, can influence the catalyst's properties. For instance, using a this compound complex to synthesize TiO₂ nanoparticles can result in catalysts with high visible light absorption and significant photocatalytic activity. researchgate.netcapes.gov.br Furthermore, studies have shown that combining TiO₂ photocatalysts with calcium oxalate can improve their performance in eliminating organic compounds from water. researchgate.net The presence of oxalate can also synergistically enhance the degradation of pollutants in TiO₂/H₂O₂ systems by increasing the production of reactive oxidant species. eeer.orgeeer.org
The efficiency of degradation depends on several factors, including the crystalline structure of the TiO₂ (anatase, rutile, or brookite), particle size, surface area, and the nature of the pollutant. researchgate.netresearchgate.net For example, TiO₂ synthesized via a this compound complex showed that a bicrystalline anatase-brookite composite yielded the maximum methanol (B129727) production from CO₂ reduction, attributed to efficient charge transfer between the phases. researchgate.netcapes.gov.br
Reaction Mechanisms and Pathways in Photocatalytic Processes
The fundamental mechanism of photocatalytic degradation by titanium-based materials begins with the absorption of light energy equal to or greater than the semiconductor's band gap. nih.govmdpi.comresearchgate.net This process excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. nih.govmdpi.com
These photogenerated charge carriers initiate the primary oxidation and reduction reactions:
Oxidation: The positive holes (h⁺) are powerful oxidizing agents. They can directly oxidize adsorbed organic pollutant molecules. mdpi.com More commonly, they react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). diva-portal.orgmdpi.com
Reduction: The electrons (e⁻) in the conduction band typically react with adsorbed molecular oxygen (O₂) to generate superoxide (B77818) radical anions (•O₂⁻). diva-portal.orgmdpi.com These can further react through a series of steps to produce other reactive oxygen species (ROS), such as hydroperoxyl radicals (HO₂•) and hydrogen peroxide (H₂O₂), which ultimately contribute to the degradation process. diva-portal.orgmdpi.com
The specific pathway for the degradation of a pollutant is complex and can involve multiple steps of hydroxylation, oxidation, and cleavage of chemical bonds, ultimately leading to mineralization.
Photocatalytic Reduction Reactions with this compound Composites (e.g., CO₂ to Alcohols)
This compound-derived materials are effective catalysts for the photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels, such as methanol (CH₃OH) and methane (B114726) (CH₄). researchgate.netresearchgate.net This process mimics natural photosynthesis and offers a promising route for mitigating CO₂ levels while producing sustainable fuels. researchgate.net
The use of a this compound complex as a precursor allows for the synthesis of TiO₂ nanoparticles with controlled crystalline structures (anatase, rutile, or brookite) by adjusting the pH during hydrothermal synthesis. researchgate.netcapes.gov.br These catalysts have demonstrated remarkable activity for CO₂ reduction to methanol under both UV-vis and visible light irradiation. researchgate.netcapes.gov.br The enhanced visible light absorption is often attributed to carbon and nitrogen doping resulting from the synthesis process. researchgate.net
Research has shown that the photocatalytic activity is highly dependent on the catalyst's structure. For example, titanium oxide species anchored within zeolite cavities in a tetrahedral coordination show high selectivity for the formation of CH₃OH from CO₂ and H₂O. acs.org In contrast, aggregated, octahedrally coordinated titanium oxide species tend to produce CH₄. acs.org A bicrystalline anatase-brookite TiO₂ composite, synthesized from a this compound complex, was found to provide the highest yield of CH₃OH, which was linked to its unique electronic band structure that promotes efficient charge separation and transfer. researchgate.netcapes.gov.br
The general steps for CO₂ reduction on TiO₂-based materials are:
Adsorption of reactants (CO₂ and a reducing agent like H₂O) onto the catalyst surface. mdpi.com
Activation by photogenerated charge carriers (electrons and holes). mdpi.com
Formation of surface intermediates.
Conversion of intermediates to products like methanol or methane. mdpi.com
Desorption of products from the catalyst surface. mdpi.com
| Catalyst System | Precursor/Method | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| TiO₂ Nanoparticles | This compound Complex (Hydrothermal) | Methanol (CH₃OH) | Bicrystalline anatase-brookite phase showed the highest yield due to efficient charge transfer. | researchgate.netcapes.gov.br |
| Titanium Oxides in Zeolites | Ion-Exchange | Methanol (CH₃OH) | Highly dispersed tetrahedral TiO₄ species showed high selectivity for methanol. | acs.org |
| Pt/TiO₂ | - | Methane (CH₄) | Increased CH₄ formation with higher H₂O concentration and surface -OH groups. | mdpi.com |
Synergistic Catalysis in Mixed-Metal Oxalate and this compound Systems
The performance of catalytic systems can often be enhanced through the combination of different metals, leading to synergistic effects. In mixed-metal oxide systems involving titanium, this synergy can arise from improved dispersion, the formation of heterojunctions, or altered electronic properties. researchgate.netmdpi.com
When titanium is combined with other metals like copper or nickel, the resulting mixed-metal oxides can exhibit significantly improved catalytic performance compared to the single-metal oxides. researchgate.net This enhancement is sometimes attributed to the formation of p/n heterojunctions within the material, which promotes more efficient separation of photogenerated electron-hole pairs. researchgate.net For example, the introduction of TiO₂ to a MoVNbTeOₓ catalyst via a sol-gel method resulted in well-dispersed TiO₂ particles on the M1 surface, leading to a 76% increase in the space-time yield of ethylene (B1197577) in the oxidative dehydrogenation of ethane. mdpi.comresearchgate.net This improvement was linked to an increase in the abundance of V⁵⁺ on the catalyst surface and higher reactivity of active oxygen species. mdpi.comresearchgate.net
In systems involving niobium and titanium, doping niobic acid with this compound (IV) has been shown to create catalysts with enhanced photocatalytic efficiency for cyanide oxidation. nih.govfrontiersin.org Characterization of these materials indicated the formation of Nb-O-Ti bridges, which are believed to control the redox properties and generate a greater number of electron-hole pairs, thereby increasing photocatalytic activity. nih.govfrontiersin.org The synthesis method itself strongly influences the morphology, porosity, and surface area of the resulting catalyst, which are all critical factors for achieving high efficiency. nih.govfrontiersin.org
The synergistic effect in mixed-metal oxalate solid solutions, such as cobalt-manganese oxalate, has also been noted for applications in lithium-ion batteries, where the interaction between the different metal components leads to enhanced electrochemical performance. magtech.com.cn
Surface Acidity and Active Site Characterization in this compound-Based Catalysis
The surface acidity of a catalyst, including the type (Brønsted or Lewis), number, and strength of acid sites, is a crucial factor that governs its activity and selectivity in many chemical reactions. researchgate.netmdpi.com Titanium-based catalysts, including those derived from this compound, are characterized using various techniques to understand the nature of their active sites.
Pyridine (B92270) adsorption followed by infrared (IR) spectroscopy is a common method to distinguish between Brønsted and Lewis acid sites. nih.govacs.org Brønsted acid sites (proton donors) are identified by the formation of the pyridinium (B92312) ion (PyrH⁺), while Lewis acid sites (electron-pair acceptors) are identified by the coordination of pyridine to a metal cation (Pyr-L). nih.gov For example, in niobium-titanium catalysts prepared with this compound, bands corresponding to both Brønsted and Lewis sites were observed. nih.govfrontiersin.org It was found that converting a catalyst with mixed acidity to one with strong Brønsted acidity increased its oxidative power. nih.gov
Temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) is another technique used to measure the total acidity and the distribution of acid site strengths. researchgate.netmdpi.com Studies on TiO₂/SiO₂ catalysts have used NH₃-TPD and IR of adsorbed pyridine to show that their catalytic activity in transesterification can be ascribed to weak Lewis acid sites. researchgate.net The incorporation of boron into TiO₂ nanotubes was found to create stronger acid sites compared to the unmodified nanotubes. mdpi.com
In catalysts prepared by impregnating zeolites with titanium ammonium (B1175870) oxalate, the resulting highly dispersed tetrahedrally coordinated TiO₄ species act as the active sites for the photocatalytic decomposition of NO. acs.org The interaction between these titanium oxide species and the zeolite support is critical for their high reactivity. acs.org Similarly, modifying cobalt catalysts with small amounts of TiOx via oxalate precursors can induce changes in the catalyst structure and influence product selectivity in Fischer-Tropsch synthesis. wsu.edu
| Catalyst System | Characterization Technique | Type of Acidity/Active Site Identified | Key Finding | Reference |
|---|---|---|---|---|
| NbTi-1% (from this compound) | Pyridine-IR | Brønsted and Lewis Acid Sites | Solid Brønsted acidity enhances the oxidation of cyanide. | nih.govfrontiersin.org |
| MoO₃/TiO₂–SiO₂ | NH₃-TPD, Pyridine-IR | Weak Lewis and Brønsted Acid Sites | Increased dispersion and dominant weak acid sites improved catalytic efficiency in transesterification. | researchgate.net |
| Ti/ZSM-5 | Photoluminescence, XAFS | Tetrahedrally coordinated TiO₄ species | These isolated species are the active sites for the photocatalytic decomposition of NO. | acs.org |
| Rh/B-TNTs | NH₃-TPD | Stronger Acid Sites (compared to Rh/TNTs) | The presence of boron created stronger acid sites, influencing catalytic performance. | mdpi.com |
Selected Research Applications in Materials Science
Development of Electrorheological Effect Materials Utilizing Titanium Oxalate (B1200264) Components
Electrorheological (ER) fluids, which exhibit a significant change in viscosity upon the application of an external electric field, are a critical area of smart materials research. Titanium-based compounds have been identified as promising candidates for high-performance ER fluids. Titanium oxalate and its derivatives have been instrumental in the development of materials with a giant electrorheological (GER) effect.
Research has demonstrated that hydroxyl this compound (HTO) is a key component in formulating ER fluids with high yield stress. In one study, HTO powders were synthesized via a chemical precipitation method in an alcoholic solution. The resulting ER fluid, at a 40% volume fraction of HTO, exhibited a remarkable yield stress of 81.6 kPa under an electric field of 5 kV/mm. iaea.org This high performance underscores the potential of HTO-based materials for practical ER applications.
Furthermore, this compound has been identified as a precursor for materials that exhibit a significant GER effect. scirp.org The Lu Kunquan Research Group at the Institute of Physics, Chinese Academy of Sciences, reported the synthesis of a calcium titanate system ER fluid using a co-precipitation method with oxalic acid. This material demonstrated excellent performance with a shear strength reaching up to 100 KPa, making it a valuable material for various applications. scirp.org
The modification of titanium oxide nanoparticles with oxalate groups has also been shown to enhance their ER properties. A modified hydrolysis method was used to synthesize amorphous titanium oxide nanoparticles with surface oxalate groups. These modified particles exhibited improved dielectric properties and surface polarizability. An ER fluid with a 40% volume fraction of these modified nanoparticles achieved a yield stress of up to 114 kPa at an electric field of 5 kV/mm.
| Material | Synthesis Method | Volume Fraction (%) | Electric Field (kV/mm) | Yield Stress (kPa) |
| Hydroxyl this compound (HTO) | Chemical Precipitation | 40 | 5 | 81.6 iaea.org |
| Calcium Titanate System | Co-precipitation with Oxalic Acid | - | - | up to 100 scirp.org |
| Oxalate-modified Amorphous TiO2 | Modified Hydrolysis | 30 | 5 | 47.5 |
| Oxalate-modified Amorphous TiO2 | Modified Hydrolysis | 40 | 5 | 114 |
Synthesis of Advanced Functional Ceramics and Thin Films from this compound Precursors
This compound is a valuable precursor for the synthesis of advanced functional ceramics, particularly titanates with the perovskite structure. The thermal decomposition of titanyl oxalates of divalent metals, such as barium, strontium, calcium, and lead, has been studied as a route to produce their respective metatitanates. osti.gov This process typically involves the initial loss of water of crystallization, followed by the decomposition of the oxalate groups, and finally the formation of the metatitanate at elevated temperatures. osti.gov
The oxalate co-precipitation method is a wet-chemical technique that allows for the synthesis of ceramic powders with controlled stoichiometry. google.com This method utilizes water-soluble, hydrolytically stable metal-ion chelate precursors that are combined with an ammonium (B1175870) oxalate precipitant to induce co-precipitation of the desired ceramic powder. google.com This approach has been successfully employed to produce composition-modified barium titanate, a key material in the electronics industry for applications such as capacitors and sensors. google.com The use of an oxalate precursor route offers advantages in terms of homogeneity and control over the final composition of the ceramic material.
While the direct use of this compound as a precursor for thin film deposition via methods like Atomic Layer Deposition (ALD) is not as commonly reported as other precursors like titanium tetrachloride or tetrakis(dimethylamido)titanium, the principles of using precursor chemistry to control material properties are central to thin film synthesis. mdpi.comnih.gov The synthesis of titanium-based thin films often relies on precursors that can be controllably decomposed to form the desired oxide or nitride layers. rsc.orgresearchgate.net The knowledge gained from the synthesis of ceramic powders using oxalate precursors can inform the development of novel precursors for thin film applications, aiming for better control over stoichiometry and crystallinity at lower deposition temperatures.
Role of this compound in Nanomaterial Fabrication and Morphological Control
The use of this compound as a precursor is pivotal in the fabrication of nanomaterials with controlled morphology and crystal structure. The chemical properties of the oxalate ligand play a significant role in directing the formation of specific nanostructures.
A notable example is the synthesis of hollow porous nanospheres of hydroxyl this compound through a one-step wet chemistry route. cambridge.org These hollow spheres, with diameters of approximately 200 nm and shell thicknesses of around 30 nm, can be topotactically transformed into anatase TiO2 with a similar morphology through simple thermal treatment. cambridge.org This method allows for the creation of high-order hollow porous spherical structures, which are of great interest for applications in energy and environmental fields. cambridge.org The ability to synthesize both hollow and non-hollow nanospheres by adjusting reaction conditions, such as temperature, demonstrates the versatility of this oxalate-based approach. cambridge.org
This compound precursors also offer a means to control the crystalline phase of titanium dioxide nanoparticles. The hydrolysis of potassium this compound has been investigated for the synthesis of TiO2 powders with controlled anatase-to-rutile phase ratios. scientific.netresearchgate.net By optimizing conditions such as hydrothermal treatment and subsequent heating, it is possible to obtain nearly single-phase anatase TiO2 or a mixture of anatase and rutile phases. scientific.netresearchgate.net The ability to tune the phase composition is crucial as the photocatalytic activity of TiO2 is highly dependent on its crystal structure. researchgate.net
Furthermore, the use of a this compound complex in a facile hydrothermal method allows for the synthesis of TiO2 nanoparticles with tunable crystalline structures and morphologies. researchgate.net By adjusting the solution pH, it is possible to selectively obtain anatase, rutile, or brookite phases. researchgate.netairitilibrary.com The addition of oxalic acid can also lead to the formation of highly ordered flower-like rutile structures. researchgate.net This level of control over the final product's characteristics is a direct result of the coordinating properties of the oxalate ligand during the nucleation and growth of the nanoparticles.
| Precursor | Synthesis Method | Resulting Nanomaterial | Key Controlled Feature(s) |
| Hydroxyl this compound | Wet Chemistry & Thermal Treatment | Hollow/Non-hollow Porous Anatase TiO2 Nanospheres | Morphology (Hollow/Solid), Porosity cambridge.org |
| Potassium this compound | Homogeneous Precipitation & Hydrothermal Treatment | Anatase/Rutile TiO2 Nanoparticles | Anatase/Rutile Phase Ratio scientific.netresearchgate.net |
| This compound Complex | Hydrothermal | Anatase, Rutile, or Brookite TiO2 Nanoparticles | Crystalline Phase, Morphology (e.g., flower-like) researchgate.net |
Enhancement of Material Properties through Oxalate-Assisted Synthesis Routes
The choice of precursor in materials synthesis has a profound impact on the properties of the final product. Oxalate-assisted synthesis routes for titanium-based materials have been shown to enhance various properties, including electrorheological performance, photocatalytic activity, and light and wash fastness in dyeing applications.
As discussed in section 9.1, the use of this compound and its derivatives as precursors or components in ER fluids leads to a significant enhancement in yield stress. iaea.orgscirp.org This improvement is attributed to the high dielectric polarizability of the resulting materials and the influence of polar molecules on the particle surfaces. researchgate.net The presence of oxalate groups on the surface of titanium oxide nanoparticles can effectively improve their dielectric properties and surface polarizability, leading to a stronger ER effect.
In the realm of photocatalysis, the ability to control the crystal phase and morphology of TiO2 nanoparticles through oxalate-assisted synthesis directly translates to enhanced photocatalytic activity. The anatase-rutile mixture has been shown to exhibit higher photocatalytic activity than the single-phase materials. researchgate.net By using potassium this compound as a precursor, the molar ratio of anatase to rutile can be controlled, allowing for the optimization of the material's photocatalytic performance. scientific.netresearchgate.net The synthesis of unique morphologies, such as hollow porous nanospheres, using hydroxyl this compound also provides a high surface area, which is beneficial for catalytic applications. cambridge.org
This compound also serves as a mordant in the dyeing of textiles, where it is known to increase the light and wash fastness of natural dyes. wildcolours.co.ukdyeing-crafts.co.uk It produces different shades compared to traditional alum mordants, yielding orange hues with tannins and yellow dyes. wildcolours.co.uk This enhancement of color fastness is a critical property for the textile industry.
The following table summarizes the enhancement of material properties through oxalate-assisted synthesis:
| Material System | Property Enhanced | Mechanism/Reason |
| Electrorheological Fluids | Yield Stress | Increased dielectric properties and surface polarizability due to oxalate components. iaea.org |
| TiO2 Nanoparticles | Photocatalytic Activity | Control over anatase/rutile phase ratio and morphology (e.g., high surface area hollow spheres). cambridge.orgscientific.netresearchgate.net |
| Dyed Textiles | Light and Wash Fastness | Formation of stable complexes between the dye, fiber, and titanium. wildcolours.co.uk |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing titanium oxalate with controlled purity and particle size?
- Methodological Answer : this compound synthesis typically involves precipitation reactions using titanium precursors (e.g., titanium tetrachloride) and oxalic acid under controlled pH and temperature. Key parameters include:
- pH : Maintained between 1.5–3.0 to prevent hydrolysis of titanium ions .
- Temperature : Lower temperatures (25–40°C) favor smaller particle sizes, while higher temperatures (60–80°C) improve crystallinity but may introduce impurities .
- Stoichiometry : Molar ratios of Ti⁴⁺:oxalate (1:2 to 1:3) are critical for phase purity. Excess oxalic acid acts as a stabilizing agent.
- Validation : Use X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to assess elemental purity .
Q. How can researchers characterize the structural and thermal properties of this compound complexes?
- Methodological Answer : A multi-technique approach is recommended:
- Structural Analysis : XRD for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for identifying oxalate ligand coordination modes (e.g., bidentate vs. bridging) .
- Thermal Behavior : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to study decomposition pathways (e.g., loss of water, oxalate combustion) .
- Surface Morphology : Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) to map elemental distribution and particle size .
Q. What analytical techniques are suitable for quantifying this compound in environmental or catalytic systems?
- Methodological Answer : Spectrophotometric methods are widely used:
- Principle : this compound forms a colored complex with hydrogen peroxide (absorption peak at ~400 nm) .
- Calibration : Prepare standard curves using known concentrations (0.1–10 mM) and account for matrix effects (e.g., ionic strength interference) .
- Validation : Cross-check with ICP-MS or ion chromatography for accuracy, especially in complex matrices like wastewater .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound complexes?
- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., ionic strength, solvent polarity). Strategies include:
- Cross-Validation : Replicate studies using isothermal titration calorimetry (ITC) under standardized conditions (25°C, 0.1 M ionic strength) .
- Computational Modeling : Density functional theory (DFT) calculations to predict stability constants and compare with empirical data .
- Meta-Analysis : Systematic review of literature data using tools like Web of Science to identify outliers and trends .
Q. What experimental designs optimize this compound’s photocatalytic efficiency while minimizing byproduct formation?
- Methodological Answer : Use a factorial design approach:
- Variables : Light intensity (UV vs. visible), oxalate concentration, and catalyst loading .
- Response Surface Methodology (RSM) : Statistically model interactions between variables to maximize degradation rates (e.g., methylene blue as a probe pollutant) .
- Byproduct Mitigation : Monitor intermediates via high-performance liquid chromatography (HPLC) and adjust pH to favor complete mineralization .
Q. How can this compound be integrated into hybrid nanomaterials for energy storage applications?
- Methodological Answer : Focus on interfacial engineering:
- Composite Synthesis : Co-precipitate this compound with conductive matrices (e.g., graphene oxide) to enhance electron transfer .
- Electrochemical Testing : Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) to evaluate capacitance and cycle stability .
- In Situ Characterization : Use X-ray absorption spectroscopy (XAS) to track structural changes during charge/discharge cycles .
Q. What strategies address reproducibility challenges in this compound-based experiments?
- Methodological Answer : Implement rigorous protocols:
- Precursor Purity : Source titanium precursors with ≥99.9% purity and validate via ICP-MS .
- Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed method descriptions, including equipment calibration data .
- Inter-Lab Collaboration : Share protocols and raw data via repositories like Zenodo to enable cross-validation .
Data Presentation and Analysis Guidelines
- Tables : Include error margins (e.g., ±SD) and statistical significance (p-values) for replicated experiments .
- Figures : Use high-resolution microscopy images and annotated spectra to highlight critical findings .
- Supplementary Materials : Archive raw datasets, computational codes, and instrument calibration logs in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
